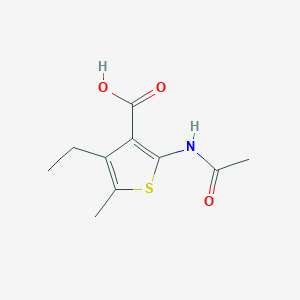

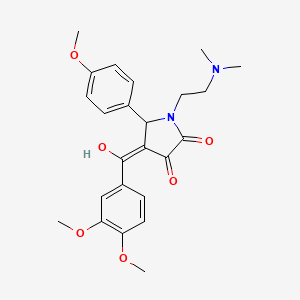

![molecular formula C19H16N4O B2822506 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848736-63-0](/img/structure/B2822506.png)

1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

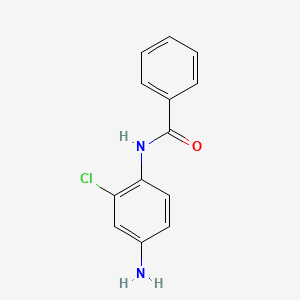

1-Allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound. It contains an allyl group, a methoxyphenyl group, and an imidazoquinoxaline core . The allyl group is a common conjugated system where the positive charge is delocalized over the two terminal carbons, making it more stable than a normal primary carbocation . The methoxyphenyl group is a phenyl ring with a methoxy (–OCH3) substituent. The imidazoquinoxaline core is a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is likely to be highly conjugated due to the presence of the imidazoquinoxaline core and the allyl group . This conjugation can contribute to the stability of the molecule.Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives have garnered attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations into its specific targets and pathways are ongoing .

Metal Chelation and Coordination Chemistry

Quinoxaline derivatives can act as ligands in coordination complexes. Their ability to chelate metal ions has implications in catalysis, material science, and bioinorganic chemistry. Researchers explore their coordination behavior and potential applications in metal-based therapies.

These applications highlight the versatility of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline and underscore its relevance in diverse scientific contexts. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its properties . If you need further details or have other queries, feel free to ask! 😊

Future Directions

The future directions for research on 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities . Given the biological activities of similar compounds, it could be of interest in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Similar quinoxaline derivatives have been reported to exhibit multiprotein targets

Mode of Action

Quinoxaline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, often related to their anticancer, antibacterial, and antifungal activities

Pharmacokinetics

Quinoxaline derivatives are generally known for their favorable pharmacokinetic properties

Result of Action

Similar quinoxaline derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines

Action Environment

The synthesis of similar quinoxaline derivatives has been reported to be influenced by various environmental factors, such as temperature and ph

properties

IUPAC Name |

2-(4-methoxyphenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-3-12-23-18(13-8-10-14(24-2)11-9-13)22-17-19(23)21-16-7-5-4-6-15(16)20-17/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUNZACGOPZDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

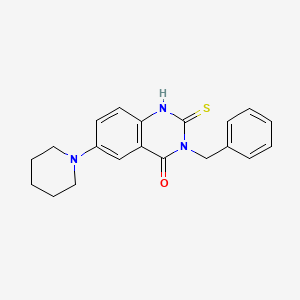

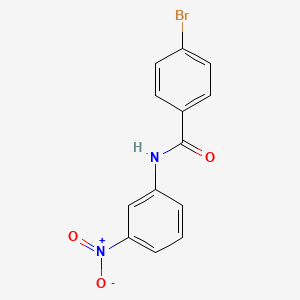

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

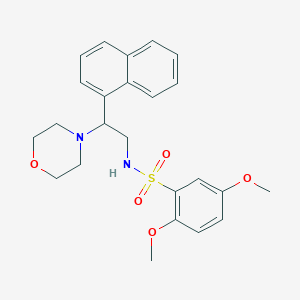

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

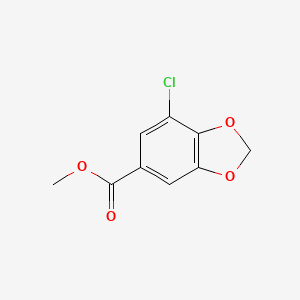

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)

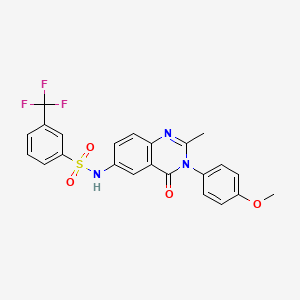

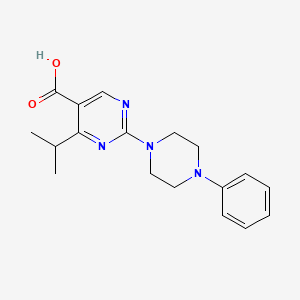

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)